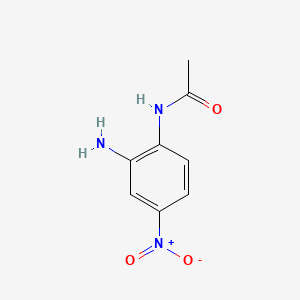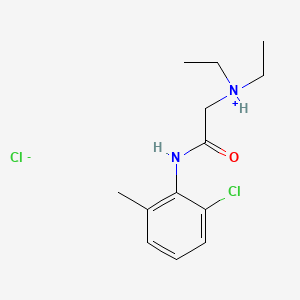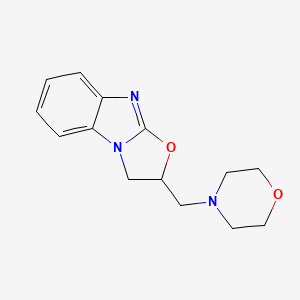
(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate is a quaternary ammonium compound with a molecular formula of C16-H27-N2-O2.I and a molecular weight of 406.35 . This compound is known for its unique chemical structure, which includes a hydroxycarvacryl group, a trimethylammonium group, and a dimethylcarbamate group. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate typically involves the reaction of 5-hydroxycarvacrol with trimethylamine and dimethylcarbamoyl chloride in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is formed. The reaction can be represented as follows:
[ \text{5-Hydroxycarvacrol} + \text{Trimethylamine} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trimethylammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The hydroxycarvacryl group may interact with hydrophobic pockets, while the trimethylammonium group can engage in ionic interactions with negatively charged residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate is unique due to its combination of a hydroxycarvacryl group and a dimethylcarbamate group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where specific interactions and effects are desired.
Eigenschaften
CAS-Nummer |
63981-86-2 |
|---|---|
Molekularformel |
C16H27IN2O2 |
Molekulargewicht |
406.30 g/mol |
IUPAC-Name |
[3-(dimethylcarbamoyloxy)-2-methyl-5-propan-2-ylphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C16H27N2O2.HI/c1-11(2)13-9-14(18(6,7)8)12(3)15(10-13)20-16(19)17(4)5;/h9-11H,1-8H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OWBMIRJXYXGPCS-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=C(C=C1OC(=O)N(C)C)C(C)C)[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)




![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)

![Lanthanum,tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B13766013.png)






